N-[2-(4-methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)pyridazine-4-carboxamide
Description
N-[2-(4-methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)pyridazine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a pyridazine ring substituted with a carboxamide group, a 4-methylphenyl group, and a trifluoroethyl group
Properties
IUPAC Name |
N-[2-(4-methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)pyridazine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c1-12-2-4-13(5-3-12)7-9-22(11-16(17,18)19)15(23)14-6-8-20-21-10-14/h2-6,8,10H,7,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGDHOPCNGRRPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCN(CC(F)(F)F)C(=O)C2=CN=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)pyridazine-4-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyridazine derivative with an appropriate amine, such as 2-(4-methylphenyl)ethylamine, under suitable conditions.
Addition of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through a nucleophilic substitution reaction using a trifluoroethylating agent, such as trifluoroethyl iodide, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)pyridazine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)pyridazine-4-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex pyridazine derivatives with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Studied for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific chemical or physical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)pyridazine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.
N-[2-(4-methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
N-[2-(4-methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)pyrazine-4-carboxamide: Similar structure but with a pyrazine ring instead of a pyridazine ring.
Uniqueness
N-[2-(4-methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)pyridazine-4-carboxamide is unique due to the specific combination of its substituents and the position of the carboxamide group on the pyridazine ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it a valuable target for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
